Einecs 275-744-4

Description

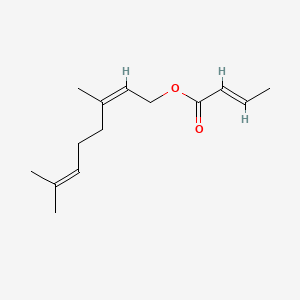

Structure

2D Structure

3D Structure

Properties

CAS No. |

71648-17-4 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate |

InChI |

InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3/b7-5+,13-10- |

InChI Key |

MQTAGIYIVBMTBT-RCJDLMDHSA-N |

Isomeric SMILES |

C/C=C/C(=O)OC/C=C(/C)\CCC=C(C)C |

Canonical SMILES |

CC=CC(=O)OCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Pathways of Castor Oil for Targeted Oxidation

Controlled Oxidation Reactions of Castor Oil

The controlled oxidation of castor oil modifies its chemical structure, resulting in a product with altered viscosity, stability, and reactivity. castor-international.nlchempri.com This process, often referred to as "blowing," involves the introduction of oxygen to the oil under controlled conditions. chempri.com

Air-Contact and Thermal Oxidation Regimes

The simplest method for oxidizing castor oil involves heating the oil in the presence of air. This process, known as air-contact or thermal oxidation, leads to polymerization and an increase in the oil's viscosity. matsen.de Controlled heating and exposure to atmospheric oxygen alter the chemical properties of the oil, enhancing its stability and resistance to further oxidation. matsen.de The process is influenced by factors such as temperature, air flow rate, and reaction time. atlantis-press.com While effective, this method can sometimes lead to a complex mixture of products due to the non-specific nature of the oxidation.

The oxidation stability of castor oil can be evaluated using methods that involve thermal and air-contact degradation, where the oil is exposed to pure oxygen at elevated temperatures and pressures. capes.gov.brresearchgate.net The presence of natural antioxidants like tocopherols (B72186) in castor oil contributes to its inherent oxidative stability at high temperatures. scielo.br

Catalytic Oxidation Approaches

To achieve more selective oxidation and control over the reaction products, various catalytic systems have been developed. Catalysts can direct the oxidation to specific functional groups within the ricinoleic acid moiety. For instance, the oxidation of castor oil can be carried out in the presence of a catalyst to produce oxidized triglycerides, hydroxy fatty acids, aldehydes, and ketones. ontosight.ai

One approach involves the use of alkali catalysts at high temperatures. For example, heating castor oil with an alkali like sodium hydroxide (B78521) at around 250°C can lead to the production of sebacic acid and capryl alcohol. google.com Another method utilizes low molecular weight aluminum secondary and tertiary alkoxides in the presence of a ketone and an inert solvent to oxidize the hydroxyl group of the ricinoleic acid component to a keto group, yielding glycerides of 12-keto-oleic acid. google.com

The following table summarizes different catalytic approaches for castor oil oxidation:

| Catalyst System | Reaction Conditions | Primary Products | Reference |

| Sodium Hydroxide | ~250°C | Sebacic acid, Capryl alcohol | google.com |

| Aluminum Alkoxides/Ketone | 115°C - 130°C | Glycerides of 12-keto-oleic acid | google.com |

| Potassium Permanganate (B83412) (KMnO4) | Alkaline conditions | Dihydroxylated ricinoleic acid | scitepress.org |

Electrochemical Oxidation Techniques for Periodate-Mediated Synthesis

Electrochemical methods offer a green and efficient alternative for oxidation. Periodate (B1199274) (IO₄⁻) is a powerful and selective oxidizing agent for cleaving 1,2-diols. acs.org Electrochemical techniques can be employed to continuously regenerate periodate from iodate, making the process more cost-effective and sustainable. acs.orgresearchgate.net

While direct electrochemical oxidation of castor oil is complex, periodate-mediated oxidation is a viable pathway. This would typically involve a two-step process: first, the hydroxylation of the double bond in ricinoleic acid to form a 1,2-diol, and second, the oxidative cleavage of this diol using electrochemically regenerated periodate. This approach can be used to synthesize valuable dicarboxylic acids like azelaic acid. acs.orgorgsyn.org The combination of electrochemical synthesis of periodate with the oxidation process presents a promising route for fine chemical production from renewable feedstocks like castor oil. researchgate.net

Oxidation with Specific Reagents (e.g., Dess-Martin Periodinane)

For highly selective and mild oxidation of the hydroxyl group in ricinoleic acid to a ketone, specific reagents like Dess-Martin periodinane (DMP) are employed. cprijournal.in DMP is a hypervalent iodine reagent that can convert primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions and at room temperature. wikipedia.orgalfa-chemistry.com This method is advantageous as it avoids the use of harsh conditions and toxic heavy metals like chromium. wikipedia.org

The reaction with DMP converts the hydroxyl group at the C-12 position of the ricinoleic acid triglyceride to a 12-keto group, yielding 12-keto oleic acid triglyceride. cprijournal.in This transformation is highly specific and does not affect the double bond in the fatty acid chain. alfa-chemistry.com

Post-Oxidation Chemical Modifications and Derivative Synthesis

The oxidized derivatives of castor oil serve as versatile intermediates for further chemical modifications, leading to a wide range of valuable products.

Esterification of Oxidized Ricinoleic Acid Derivatives

The carboxylic acid group and the newly introduced functional groups in oxidized ricinoleic acid derivatives can undergo esterification to produce a variety of esters with tailored properties.

For instance, ricinoleic acid can first be oxidized to introduce additional hydroxyl groups. The double bond in ricinoleic acid can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution to form two hydroxyl groups. scitepress.org The resulting oxidized ricinoleic acid, now a polyol, can then be esterified with various carboxylic acids (e.g., palmitic acid, decanoic acid, butyric acid) using a catalyst such as zinc chloride (ZnCl₂). scitepress.org This process yields oxidized ricinoleic acid esters that can function as emulsifiers. scitepress.orgresearchgate.net

The esterification reaction can be summarized in the following table:

| Oxidized Ricinoleic Acid Derivative | Esterifying Agent | Catalyst | Product | Reference |

| Dihydroxylated Ricinoleic Acid | Palmitic Acid | ZnCl₂ | Oxidized Ricinoleic Acid-Palmitic Acid Ester | scitepress.org |

| Dihydroxylated Ricinoleic Acid | Decanoic Acid | ZnCl₂ | Oxidized Ricinoleic Acid-Decanoic Acid Ester | scitepress.org |

| Dihydroxylated Ricinoleic Acid | Butyric Acid | ZnCl₂ | Oxidized Ricinoleic Acid-Butyric Acid Ester | scitepress.org |

| Dihydroxylated Ricinoleic Acid | Acetic Acid | ZnCl₂ | Oxidized Ricinoleic-Acetic Ester | aip.org |

| Dihydroxylated Ricinoleic Acid | Lauric Acid | ZnCl₂ | Oxidized Ricinoleic-Lauric Ester | aip.org |

These esterification reactions are typically carried out under reflux conditions in a suitable solvent. scitepress.orgaip.org The resulting esters can be purified by extraction techniques. scitepress.org The properties of the final ester product are dependent on the chain length of the carboxylic acid used for esterification. aip.org

Table of Compound Names

| Common Name/Synonym | Chemical Name |

| Castor Oil | - |

| Oxidized Castor Oil / Blown Castor Oil | - |

| Ricinoleic Acid | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid |

| Sebacic Acid | Decanedioic acid |

| Capryl Alcohol | Octan-2-ol |

| 12-keto-oleic acid | 12-Oxo-cis-9-octadecenoic acid |

| Azelaic Acid | Nonanedioic acid |

| Dess-Martin Periodinane (DMP) | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |

| Palmitic Acid | Hexadecanoic acid |

| Decanoic Acid | Decanoic acid |

| Butyric Acid | Butanoic acid |

| Acetic Acid | Ethanoic acid |

| Lauric Acid | Dodecanoic acid |

| Potassium Permanganate | Potassium manganate(VII) |

| Zinc Chloride | Zinc chloride |

| Sodium Hydroxide | Sodium hydroxide |

| Neryl Crotonate | [(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate |

Epoxidation and Oxirane Ring-Opening Reactions of Oxidized Unsaturated Moieties

The chemical modification of oxidized castor oil often involves targeting the remaining unsaturated sites, primarily through epoxidation. This process introduces a highly reactive three-membered ring, known as an oxirane or epoxide, by replacing a carbon-carbon double bond. The epoxidation of castor oil is a commercially significant reaction, as the resulting epoxidized castor oil (ECO) serves as a valuable intermediate for producing various derivatives, including plasticizers, stabilizers for polymers, and precursors for polyols. nih.govslideshare.net

The epoxidation reaction is typically carried out using a peracid, which can be pre-formed or generated in situ. nih.gov The in situ method involves reacting a carboxylic acid, such as acetic acid or formic acid, with hydrogen peroxide, which acts as the oxygen donor. nih.govatlantis-press.com Formic acid is often preferred due to its higher reactivity, which can eliminate the need for a catalyst. nih.gov However, various catalysts, including mineral acids (like sulfuric acid), ion-exchange resins, enzymes, and transition metal complexes, can be employed to enhance the reaction rate and efficiency. nih.govslideshare.net For instance, epoxidized castor oil with an oxirane oxygen content of 3.6-3.7% has been achieved, indicating an average of 2.3 epoxy groups per molecule. google.com The reaction conditions, such as temperature, catalyst type, and reactant molar ratios, are critical parameters that influence the conversion of double bonds to epoxide groups. google.comfudutsinma.edu.ng

Following epoxidation, the oxirane ring can be readily opened through various nucleophilic attacks, a process known as oxirane ring-opening or hydroxylation. atlantis-press.commdpi.com This reaction is a key step in the synthesis of polyols from vegetable oils. atlantis-press.com The opening of the epoxide ring can be achieved using water, alcohols, or other nucleophiles, often in the presence of an acid catalyst. atlantis-press.commdpi.com This process results in the formation of diols or other functionalized products, thereby increasing the hydroxyl value of the modified castor oil. atlantis-press.com For example, the reaction of epoxidized castor oil with water or alcohols like 2-ethylhexanol leads to the formation of biolubricants with improved low-temperature properties and oxidative stability. mdpi.com The extent of the ring-opening reaction can be controlled by the reaction conditions, allowing for the tailoring of the final product's properties. google.com

Table 1: Comparison of Epoxidation and Oxirane Ring-Opening Reactions

| Parameter | Epoxidation | Oxirane Ring-Opening (Hydroxylation) |

| Primary Reactant | Unsaturated double bonds in oxidized castor oil | Oxirane (epoxide) rings |

| Key Reagents | Peracids (e.g., performic acid, peracetic acid), Hydrogen peroxide | Water, Alcohols, other nucleophiles |

| Catalysts | Mineral acids (e.g., H₂SO₄), Ion-exchange resins, Enzymes | Acid catalysts |

| Primary Product | Epoxidized Castor Oil (ECO) | Polyols, Diols |

| Effect on Hydroxyl Value | Generally no significant change | Increases |

| Key Application of Product | Intermediate for polyols, plasticizers, stabilizers | Biolubricants, Polyurethane foams |

Hydrogenation of Oxidized Double Bonds

Hydrogenation is a chemical process that involves the addition of hydrogen across the carbon-carbon double bonds present in the fatty acid chains of castor oil, in the presence of a catalyst. nih.govresearchgate.net This reaction effectively saturates the unsaturated moieties, converting liquid oil into a semi-solid or solid fat, often referred to as hydrogenated castor oil (HCO) or castor wax. nih.govresearchgate.netatamanchemicals.com The primary component of hydrogenated castor oil is the triglyceride of 12-hydroxystearic acid, formed from the saturation of ricinoleic acid. atamanchemicals.com

The hydrogenation process enhances the thermal and oxidative stability of the oil, making it suitable for a wider range of industrial applications. nih.govresearchgate.netatamanchemicals.com Typically, the reaction is carried out in a pressure reactor using a nickel-based catalyst, although other catalysts like palladium can also be used. nih.govatamanchemicals.comspecialchem.com The reaction temperature usually ranges from 115°C to 180°C. researchgate.net The degree of hydrogenation, and consequently the final melting point and consistency of the product, can be controlled by adjusting the reaction parameters such as temperature, pressure, and reaction time. aocs.org

An alternative route for hydrogenation is Catalytic Transfer Hydrogenation (CTH), which can be performed at ambient temperatures and pressures in the presence of an organic solvent that also acts as a hydrogen donor. nih.gov This method is more energy-efficient as it does not require high-pressure reactors. nih.gov The resulting hydrogenated castor oil is a hard, brittle, waxy solid that is insoluble in water and most organic solvents at room temperature but becomes soluble at elevated temperatures. nih.govresearchgate.netatamanchemicals.com

Sulfation and Sulfonation of Oxidized Castor Oil

Sulfation is a significant chemical modification of castor oil that introduces a sulfate (B86663) ester group (-OSO₃H) into the molecule. This process dramatically increases the water solubility of the oil. nih.govresearchgate.netalliancechemical.com The most common method involves the reaction of castor oil with concentrated sulfuric acid at a controlled temperature, typically between 25°C and 30°C, with constant agitation and cooling. nih.govresearchgate.netambujasolvex.com Following the sulfation reaction, the product is neutralized with a base, such as sodium hydroxide, or an amine. nih.govresearchgate.netambujasolvex.com The resulting product is famously known as Turkey Red Oil, which was one of the first synthetic detergents. nih.govresearchgate.netalliancechemical.comambujasolvex.com

The reaction primarily targets the hydroxyl group of the ricinoleic acid moiety in the castor oil triglyceride. uwec.edu However, some degree of reaction at the double bond can also occur, leading to sulfonated products (-SO₃H). google.com The term "sulfonated castor oil" is often used interchangeably with "sulfated castor oil," although sulfation is the predominant reaction. atamanchemicals.com The use of fuming sulfuric acid (oleum) has also been reported, which can facilitate the reaction at lower temperatures while maintaining a good reaction rate and yield. google.com

Simultaneous oxidation and sulfonation can be achieved by treating the oil with a mixture of concentrated sulfuric acid and an oxidizing agent like hydrogen peroxide. google.com This process yields a highly sulfonated and oxidized product with unique properties. google.com

Table 2: Key Aspects of Sulfation and Sulfonation of Castor Oil

| Process | Primary Reagent | Reaction Site | Key Product | Notable Property |

| Sulfation | Concentrated Sulfuric Acid | Hydroxyl group of ricinoleic acid | Sulfated Castor Oil (Turkey Red Oil) | Water-soluble, Surfactant properties |

| Sulfonation | Fuming Sulfuric Acid (Oleum) | Double bond of ricinoleic acid | Sulfonated Castor Oil | Water-soluble, Surfactant properties |

| Oxidative Sulfonation | Sulfuric Acid & Hydrogen Peroxide | Hydroxyl and double bond | Oxidized and Sulfonated Castor Oil | Highly sulfonated, unique surfactant properties |

Pyrolysis of Oxidized Castor Oil Constituents

Pyrolysis is a thermochemical decomposition process carried out in the absence of oxygen at elevated temperatures. nih.govresearchgate.net When applied to castor oil, pyrolysis leads to the cleavage of the ricinoleic acid molecule, yielding valuable chemical feedstocks. nih.govresearchgate.net The primary products of castor oil pyrolysis are undecylenic acid and heptaldehyde. nih.govresearchgate.net

The pyrolysis of castor oil is typically conducted at temperatures ranging from 350°C to over 700°C. nih.govresearchgate.net The reaction can be carried out with or without a catalyst. researchgate.net In some processes, the pyrolysis is conducted under pressure, for instance, at 1.47–1.96 MPa for approximately 30 minutes at 350°C. nih.govresearchgate.net High-temperature caustic oxidation is another variation of this process, where castor oil is heated with a strong alkali, like sodium hydroxide, at temperatures around 250°C to produce sebacic acid and capryl alcohol (2-octanol). google.comgoogle.com

The efficiency and product distribution of the pyrolysis process are influenced by factors such as temperature, pressure, residence time, and the presence of catalysts or other reagents. nih.govresearchgate.netgoogle.com While pyrolysis is an effective method for converting castor oil into shorter-chain, functionalized molecules, it is an energy-intensive process due to the high temperatures required. nih.govresearchgate.net

Green Chemistry Principles in Oxidized Castor Oil Synthesis

The synthesis and modification of oxidized castor oil are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.org Castor oil itself is a renewable and biodegradable feedstock, making it an inherently green starting material. royalsocietypublishing.org

Several green chemistry principles are being applied to the oxidation and subsequent modification of castor oil:

Use of Renewable Feedstocks: Castor oil is a non-edible vegetable oil, which avoids the food-versus-fuel debate and makes it a sustainable raw material for the chemical industry. royalsocietypublishing.org

Catalysis: The use of efficient and selective catalysts can reduce energy consumption and minimize by-product formation. For instance, the use of enzyme catalysts or solid acid catalysts like ion-exchange resins in epoxidation reactions presents a greener alternative to corrosive mineral acids. nih.govresearchgate.net The use of inexpensive and environmentally benign catalysts like ferric chloride (FeCl₃) in oxidation reactions is also being explored. ijirt.org

Atom Economy: Processes that maximize the incorporation of all materials used in the process into the final product are preferred. Reactions like hydrogenation have a high atom economy.

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous solvents with greener alternatives. In some cases, reactions can be carried out in solvent-free conditions. google.com

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure, such as Catalytic Transfer Hydrogenation (CTH), significantly reduces energy consumption compared to traditional high-pressure hydrogenation. nih.gov Similarly, enzymatic reactions often proceed under mild conditions. mdpi.com

Designing for Degradation: The products derived from castor oil are generally biodegradable, which is a key advantage from an environmental perspective. ontosight.ai

By integrating these principles, the chemical industry is moving towards more sustainable methods for the synthesis and modification of oxidized castor oil and its derivatives, minimizing environmental impact while producing high-value chemicals. ijirt.org

Degradation Mechanisms and Stability Enhancement Strategies for Oxidized Castor Oil

Mechanistic Investigations of Thermo-Oxidative Degradation

The thermo-oxidative degradation of oxidized castor oil is a complex process involving a series of free-radical-mediated chain reactions that lead to a deterioration in its physicochemical properties. This degradation is primarily initiated by the presence of heat and oxygen, which promote the breakdown of the oil's molecular structure.

Analysis of Primary and Secondary Oxidation Products (e.g., Hydroperoxides, Aldehydes)

The initial phase of thermo-oxidative degradation involves the formation of primary oxidation products, predominantly hydroperoxides. This occurs through the abstraction of a hydrogen atom from the fatty acid chains, particularly at the allylic position to the double bonds, forming a free radical. This radical then reacts with oxygen to produce a peroxy radical, which in turn abstracts a hydrogen atom from another fatty acid molecule to form a hydroperoxide and a new free radical, thus propagating the chain reaction.

These hydroperoxides are unstable and readily decompose into a variety of secondary oxidation products. acs.org This decomposition is often accelerated by the presence of metal ions and high temperatures. The cleavage of hydroperoxides results in the formation of a complex mixture of volatile and non-volatile compounds, including aldehydes, ketones, alcohols, and short-chain carboxylic acids. nih.gov These secondary products are responsible for the undesirable changes in the oil, such as increased viscosity, acidity, and the development of rancid odors. The formation of aldehydes, in particular, is a key indicator of advanced oxidation. scielo.br

Influence of Functional Groups on Degradation Pathways

The unique chemical structure of castor oil, characterized by a high content of ricinoleic acid, significantly influences its degradation pathways. Ricinoleic acid is an 18-carbon fatty acid with a double bond at the C9-C10 position and a hydroxyl group at the C12 position.

The presence of the hydroxyl group imparts a higher viscosity and polarity to castor oil compared to other vegetable oils. up.ac.za This hydroxyl group can also participate in degradation reactions, potentially forming ethers or undergoing dehydration. The double bonds in the ricinoleic acid chain are susceptible to oxidative attack, leading to the formation of hydroperoxides as previously described. mdpi.com The ester linkages in the triglyceride structure of oxidized castor oil can also undergo hydrolysis, especially in the presence of water, to yield free fatty acids and glycerol (B35011). This process contributes to an increase in the acid value of the oil. nih.gov

Kinetic Studies of Oxidative Decomposition

Kinetic studies of the oxidative decomposition of castor oil provide valuable insights into the rate of degradation and the factors that influence it. Thermogravimetric analysis (TGA) is a common technique used to investigate the thermal stability of oils. Studies have shown that the degradation of castor oil typically occurs in multiple stages, corresponding to the decomposition of different components. nih.govmdpi.com

The activation energy (Ea) for the decomposition process can be calculated from TGA data. For the thermal decomposition of castor oil-based polyurethane, the process was observed to begin around 285°C. scnu.edu.cn Kinetic studies on the extraction of castor oil using subcritical water revealed a decomposition reaction following a first-order mechanism at temperatures between 240°C and 280°C, with calculated decomposition rate constants. nih.gov The rate of oxidation is also influenced by temperature, with higher temperatures generally leading to faster degradation. bio-conferences.org

Photochemical Degradation Pathways in Oxidized Castor Oil Systems

In addition to thermo-oxidation, oxidized castor oil is susceptible to photochemical degradation, which is initiated by the absorption of light, particularly in the ultraviolet (UV) range. acs.org This process, also known as photo-oxidation, can occur alongside autoxidation and often involves photosensitizers.

In the presence of UV light, photosensitizers like chlorophyll, which may be present in unrefined oils, can become excited. These excited molecules can then transfer their energy to molecular oxygen (in its triplet state), converting it to the highly reactive singlet oxygen. Singlet oxygen can directly react with the double bonds in the fatty acid chains of the castor oil, leading to the formation of hydroperoxides at a much faster rate than autoxidation. nih.govacs.org This accelerated formation of primary oxidation products subsequently leads to a more rapid generation of secondary degradation products, contributing to the deterioration of the oil's quality.

Strategies for Enhancing Oxidative Stability

To mitigate the degradation of oxidized castor oil, various strategies can be employed to enhance its oxidative stability. These methods primarily focus on inhibiting or retarding the oxidation process.

Role of Antioxidant Systems in Retarding Oxidation

The addition of antioxidants is a highly effective strategy for improving the oxidative stability of oxidized castor oil. Antioxidants function by interrupting the free-radical chain reactions of oxidation. They can be broadly classified into natural and synthetic antioxidants.

Natural Antioxidants:

Tocopherols (B72186) (Vitamin E): These are naturally present in castor oil and act as potent free-radical scavengers. scielo.brscielo.br Different isomers of tocopherol (alpha, beta, gamma, delta) exhibit varying levels of antioxidant activity. scielo.br They donate a hydrogen atom to the peroxy radicals, thereby neutralizing them and breaking the oxidation chain.

Carotenoids: Compounds like β-carotene can also act as antioxidants, quenching singlet oxygen and scavenging free radicals. scielo.br Their presence can have a synergistic effect with tocopherols in preventing lipid oxidation. scielo.br

Phenolic Compounds: Natural extracts from various plants containing phenolic compounds have shown promise as antioxidants.

Synthetic Antioxidants:

Phenolic Compounds: Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate (PG) are widely used to stabilize vegetable oils. researchgate.netajol.info These compounds function as free radical scavengers, similar to tocopherols. Studies have shown that the addition of these antioxidants can significantly increase the induction period of oxidation in castor oil FAME (Fatty Acid Methyl Esters). researchgate.net

Phosphites: Organophosphorus compounds like phosphites can act as peroxide decomposers, converting hydroperoxides into more stable alcohols, thus preventing their breakdown into harmful secondary oxidation products. mdpi.com

Metal Deactivators: Since metal ions can catalyze the decomposition of hydroperoxides, metal deactivators or chelating agents like citric acid can be used to bind these metals and inhibit their pro-oxidant activity. ajol.info

The effectiveness of an antioxidant system depends on its type, concentration, and the specific conditions of use, such as temperature and exposure to light. acs.org

| Antioxidant Type | Mechanism of Action | Examples |

| Natural | ||

| Tocopherols | Free radical scavenger | α-tocopherol, γ-tocopherol, δ-tocopherol |

| Carotenoids | Singlet oxygen quencher, free radical scavenger | β-carotene |

| Synthetic | ||

| Phenolic Compounds | Free radical scavenger | BHT, BHA, Propyl Gallate (PG) |

| Phosphites | Peroxide decomposer | Tributyl phosphite |

| Metal Deactivators | Chelates metal ions | Citric Acid |

Impact of Chemical Modifications on Stability Profiles

The inherent structure of oxidized castor oil (Einecs 275-744-4), while beneficial for certain applications, can be susceptible to degradation over time. To enhance its stability, various chemical modifications are employed. These modifications aim to alter the functional groups within the oil's structure, thereby improving its resistance to thermal, oxidative, and hydrolytic degradation.

One common modification is esterification , where the hydroxyl groups of the oxidized castor oil are reacted with carboxylic acids or their derivatives. This process can lead to the formation of polyesters with increased molecular weight and improved thermal stability. For instance, the reaction of oxidized castor oil with dicarboxylic acids can create cross-linked structures that exhibit enhanced resistance to thermal breakdown. Research has shown that such modifications can significantly raise the decomposition temperature of the oil.

Another significant modification is epoxidation . This process involves the conversion of the double bonds present in the ricinoleic acid backbone of the castor oil into epoxide groups. These epoxide rings are more stable than the original double bonds and can also serve as reactive sites for further cross-linking. The resulting epoxidized oxidized castor oil often demonstrates improved oxidative stability, as the sites prone to oxidation have been chemically altered.

Furthermore, urethanization , the reaction of the hydroxyl groups with isocyanates, can introduce urethane (B1682113) linkages into the oil's structure. This modification can lead to the formation of polyurethane networks with superior mechanical and thermal properties. The stability of these modified oils is often attributed to the strong and stable nature of the urethane bonds.

The table below summarizes the impact of different chemical modifications on the stability profile of oxidized castor oil based on research findings.

Table 1: Impact of Chemical Modifications on Oxidized Castor Oil Stability

| Chemical Modification | Primary Targeted Functional Group | Resulting Linkage/Group | Key Stability Enhancement |

|---|---|---|---|

| Esterification | Hydroxyl (-OH) | Ester (-COO-) | Increased Thermal Stability |

| Epoxidation | Carbon-Carbon Double Bonds (C=C) | Epoxide (Oxirane) | Improved Oxidative Stability |

Synergistic Effects of Antioxidants and Other Additives

While chemical modifications provide a foundational improvement in the stability of oxidized castor oil, the addition of antioxidants and other additives can offer further, often synergistic, protection against degradation. The combined use of these additives can address multiple degradation pathways simultaneously, leading to a more robust and durable final product.

Antioxidants function by interrupting the free-radical chain reactions that are characteristic of oxidative degradation. They can be broadly classified into primary (chain-breaking) and secondary (peroxide-decomposing) antioxidants.

Primary antioxidants , such as hindered phenols and aromatic amines, donate a hydrogen atom to the reactive free radicals, thereby neutralizing them and preventing further propagation of the oxidative chain.

Secondary antioxidants , like phosphites and thioesters, work by decomposing hydroperoxides into non-radical, stable products.

A synergistic effect is often observed when a combination of primary and secondary antioxidants is used. The primary antioxidant quenches the initial free radicals, while the secondary antioxidant removes the hydroperoxides that could otherwise decompose into more radicals, thus providing a two-pronged defense mechanism.

Other additives, such as thermal stabilizers and hydrolytic stabilizers , can also work in concert with antioxidants. For example, certain metal soaps can act as thermal stabilizers by neutralizing acidic byproducts that might otherwise catalyze thermal degradation. Similarly, carbodiimides can be employed as hydrolytic stabilizers, as they react with water and acidic species, preventing the hydrolysis of ester linkages within the modified or unmodified oxidized castor oil.

Research has demonstrated that the careful selection and combination of these additives can lead to a significant extension of the service life of oxidized castor oil-based products. The table below presents findings on the synergistic effects of various additive combinations.

Table 2: Synergistic Effects of Additives in Oxidized Castor Oil

| Additive Combination | Component 1 Function | Component 2 Function | Observed Synergistic Effect |

|---|---|---|---|

| Hindered Phenol + Phosphite | Primary Antioxidant (Radical Scavenger) | Secondary Antioxidant (Peroxide Decomposer) | Enhanced long-term oxidative stability by addressing both free radicals and hydroperoxides. |

| Aromatic Amine + Metal Soap | Primary Antioxidant (Radical Scavenger) | Thermal Stabilizer (Acid Scavenger) | Improved resistance to both oxidative and thermal degradation pathways. |

Advanced Analytical Characterization Methodologies for Oxidized Castor Oil and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Oxidized Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of oxidized castor oil. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the conversion of functional groups and identifying new structures.

In the ¹H NMR spectrum of unmodified castor oil, characteristic signals include those for the protons of the double bond (C9/C10) in the ricinoleic acid chain, which typically appear in the 5.30-5.60 ppm region. researchgate.net The proton attached to the hydroxyl-bearing carbon (C12) is observed around 3.6 ppm. acs.org Upon oxidation, such as through epoxidation, the signals corresponding to the double bond protons diminish or disappear completely. researchgate.net Concurrently, new signals emerge that are characteristic of the newly formed functional groups. For instance, in epoxidized castor oil, new resonances corresponding to protons on the epoxy groups appear in the 2.90-3.18 ppm range. researchgate.net The degree of conversion can be quantified by comparing the integration of these signal areas.

Similarly, acylation of the hydroxyl group can be monitored by the disappearance of the CH-OH proton signal and the appearance of new signals corresponding to the acyl group. For example, acetylation introduces a sharp singlet around 2.07 ppm, characteristic of the methyl protons of the acetoxy group. acs.org

¹³C NMR spectroscopy complements the information from ¹H NMR by providing a detailed map of the carbon skeleton. The carbons of the double bond in native castor oil resonate at approximately 125-135 ppm. Following oxidation, these peaks decrease in intensity, and new peaks corresponding to the carbons of the epoxide ring or other oxygenated functionalities appear at different chemical shifts.

The following table summarizes typical ¹H NMR chemical shifts for castor oil and its oxidized derivatives:

| Functional Group | Chemical Shift (δ, ppm) | Compound |

| Double Bond Protons (-CH=CH-) | 5.30 - 5.60 | Castor Oil |

| Hydroxyl-bearing Carbon Proton (-CH(OH)-) | ~3.60 | Castor Oil |

| Glycerol (B35011) Backbone Protons | 4.05 - 4.35, 5.20 - 5.30 | Castor Oil |

| Epoxide Ring Protons | 2.90 - 3.18 | Epoxidized Castor Oil |

| Acetoxy Methyl Protons (-COCH₃) | ~2.07 | Acetylated Castor Oil |

This table is generated based on data from scientific literature. researchgate.netacs.orgchemicalbook.com

Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of the complex mixtures produced during castor oil oxidation. researchgate.net HPLC-MS allows for the separation of different triacylglycerol (TAG) species and their subsequent identification based on their mass-to-charge ratio (m/z). nih.gov

Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the TAG molecules without significant fragmentation. researchgate.net This allows for the determination of the molecular weight of the intact oxidized TAGs. For instance, in ESI-MS, TAGs are often detected as sodium adducts [M+Na]⁺. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (MS/MS or MSⁿ). researchgate.net In this technique, a specific ion (e.g., a molecular ion of an oxidized TAG) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns provide information about the fatty acid composition of the TAG. For example, the loss of a ricinoleic acid chain is a common fragmentation pathway for castor oil TAGs. researchgate.netresearchgate.net By analyzing these fragments, it is possible to identify not only the types of fatty acids present but also their position on the glycerol backbone. researchgate.net This is crucial for distinguishing between different isomers of oxidized TAGs. nih.gov

Hundreds of different oxidized molecules, including hydroperoxides, epoxides, and aldehydes bound to the TAG backbone, have been identified in oxidized oils using HPLC-MS. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Separations for Oxidized Lipid Analysis

Chromatographic techniques are essential for separating the complex components of oxidized castor oil, enabling their individual identification and quantification.

HPLC is a versatile technique for analyzing oxidized castor oil. Non-aqueous reversed-phase HPLC (NARP-HPLC) is particularly effective for separating TAGs based on their polarity and chain length. researchgate.netisasunflower.org Using a C18 column and a mobile phase, such as a mixture of acetonitrile (B52724) and acetone, different TAGs, including triricinolein (B104778) (the major TAG in castor oil), can be separated. isasunflower.org

When castor oil is oxidized, more polar compounds are formed. HPLC can separate these oxidized monomers from the unreacted TAGs and also from polymeric species formed through cross-linking reactions. aocs.org Size-exclusion chromatography (SEC), another mode of HPLC, can be employed to separate the components based on their molecular size, which is useful for analyzing the polymeric triacylglycerols that form during extensive oxidation. aocs.org

The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for the separated components, while an Evaporative Light-Scattering Detector (ELSD) can provide a more uniform response for different lipid classes. researchgate.net A newly validated HPLC-DAD method has been developed for the quantification of ricinoleic acid, which can be applied to complex systems like nanoparticles containing castor oil. nih.gov

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for determining the fatty acid composition of oils. cirad.fracs.orgscirp.org For this analysis, the triacylglycerols are first converted into their corresponding fatty acid methyl esters (FAMEs) through a transesterification reaction. cirad.fr The FAMEs are volatile and can be readily separated on a capillary column, such as a CP-Wax 52CB column. cirad.fr

By comparing the retention times of the sample's FAMEs with those of known standards, the fatty acid profile can be determined. Castor oil from various sources shows ricinoleic acid as the most abundant fatty acid (typically 75-92%), followed by linoleic acid, oleic acid, stearic acid, and palmitic acid. cirad.frscirp.orgscispace.com GC analysis can monitor changes in this composition as a result of oxidation, such as a decrease in unsaturated fatty acids.

GC-MS is also invaluable for identifying volatile and semi-volatile oxidation products. These can include short-chain fatty acids, aldehydes, and ketones that are formed from the breakdown of hydroperoxides. aocs.org

The following table shows a typical fatty acid composition of castor oil as determined by GC:

| Fatty Acid | Abbreviation | Percentage (%) |

| Ricinoleic Acid | C18:1-OH | 83.5 - 92.3 |

| Linoleic Acid | C18:2 | 4.2 - 10.32 |

| Oleic Acid | C18:1 | 3.0 - 7.7 |

| Stearic Acid | C18:0 | 1.0 - 2.81 |

| Palmitic Acid | C16:0 | 1.0 - 2.59 |

| Dihydroxystearic Acid | C18:0-2OH | ~0.7 |

This table compiles data from multiple sources. cirad.frscirp.orgscispace.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions like oxidation and for the qualitative analysis of the resulting products. acs.org For the analysis of castor oil and its derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. acs.orgacs.org

A solvent system, such as hexane/ethyl acetate (B1210297) or hexane/diethyl ether, is used as the mobile phase. acs.org The components of the mixture separate based on their polarity; less polar compounds travel further up the plate than more polar compounds. In the context of castor oil oxidation, the formation of more polar products (e.g., epoxides, diols) can be observed as new spots with lower retention factors (Rf values) compared to the starting material. researchgate.net

TLC is particularly useful for monitoring the conversion of castor oil to its derivatives in real-time. acs.org For example, during epoxidation, the disappearance of the castor oil spot and the appearance of a new, more polar spot for the epoxidized product can be easily visualized under a UV lamp or by staining with an appropriate reagent. researchgate.net While primarily qualitative, TLC can be made semi-quantitative by using a densitometer, and it has been used to verify the purity of biodiesel produced from castor oil. nih.govacs.org

Gas Chromatography (GC) for Fatty Acid Composition and Volatile Oxidation Products

Thermal Analysis Methods for Stability Assessment

Thermal analysis techniques are crucial in evaluating the stability of oxidized castor oil, also known as blown castor oil. These methods provide valuable insights into the material's behavior at elevated temperatures and in oxidative environments, which is critical for its application in various industries, including lubricants and polymers. azom.comtraquisa.com

Pressure Differential Scanning Calorimetry (PDSC)

Pressure Differential Scanning Calorimetry (PDSC) is a thermoanalytical technique used to measure the oxidative stability of materials like oxidized castor oil. kelid1.irmachinerylubrication.com By subjecting a small sample to high pressure with an oxidizing gas (typically oxygen) and a controlled temperature program, PDSC can determine the Oxidation Induction Time (OIT). kelid1.irnlgi.org The OIT represents the time it takes for the material to resist oxidation under these accelerated conditions and is a key indicator of its stability. kelid1.ir

The analysis involves placing a sample in a cell, heating it to a specific isothermal temperature, and then pressurizing it with oxygen. nlgi.org An exothermic reaction signifies the onset of oxidation, and the extrapolated onset time from the thermal curve provides the OIT. kelid1.ir For lubricating oils, typical test temperatures range from 130°C to 210°C under an oxygen pressure of 3.5 MPa (500 psig). kelid1.ir Studies on castor oil-based biodiesel using PDSC have shown that oxidation temperatures can be identified, with initial oxidation (initiation) occurring between 157°C and 162°C, followed by propagation and termination steps at higher temperatures. akjournals.com For instance, adding antioxidants to castor oil-based biodiesel has been shown to increase the initiation oxide temperature to 197.7°C. grafiati.com

Below is a table summarizing typical PDSC findings for castor oil derivatives.

| Parameter | Value | Conditions | Source |

| Oxidation Induction Time (OIT) | >14 h | Rancimat at 110°C | mdpi.com |

| Initial Oxidation Temperature | 157-162 °C | PDSC, dynamic | akjournals.com |

| Peak Oxidation Temperature | 178-190 °C | PDSC, dynamic | akjournals.com |

| OIT with Antioxidant (0.6 wt%) | 197.7 °C (initiation) | PDSC | grafiati.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis method for assessing the stability of oxidized castor oil. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is particularly useful for determining the decomposition temperatures and understanding the thermal degradation profile of the material. mdpi.comscnu.edu.cn

In a typical TGA experiment, a small sample is heated at a constant rate in an inert or oxidative atmosphere. mdpi.com For castor oil and its derivatives, TGA curves often show multiple degradation stages. Under an air atmosphere, the degradation of castor oil begins at a lower temperature compared to an inert (nitrogen) atmosphere due to oxidation. mdpi.com The thermal decomposition of castor oil can present several stages, attributed to the breakdown of ricinoleic fatty acid and subsequent degradation of its compounds. scnu.edu.cn For instance, a castor oil-based polyurethane resin was observed to start degrading at 285°C (5% mass loss) and was almost completely degraded by 450°C (95% mass loss). scnu.edu.cn Another study on a biolubricant derived from castor oil fatty acids reported the onset temperature of thermal decomposition (5% mass loss) in an oxidative atmosphere to be around 187°C. mdpi.com

The following table presents representative TGA data for castor oil-based materials.

| Material | Onset Decomposition Temp. (T-onset, 5% mass loss) | Atmosphere | Key Findings | Source |

| Castor Oil Fatty Acids (COFA) | 236.14 °C | Oxidative | High thermal stability up to 200°C. | mdpi.com |

| Biolubricant from Castor Oil | 187.62 °C | Oxidative | Stable up to around 190°C. | mdpi.com |

| Castor Oil-based Polyurethane | 285 °C | - | Degradation nearly complete at 450°C. | scnu.edu.cn |

| Castor Oil-based Polyurethane | 300-400 °C (1st stage) | N₂ | Decomposition of small molecules like plasticizers. | mdpi.com |

| Castor Oil-based Polyurethane | 400-500 °C (2nd stage) | N₂ | Decomposition of the polymer molecular chain. | mdpi.com |

Physicochemical Parameter Determination in Oxidation Research

The oxidation of castor oil leads to changes in its chemical and physical properties. Monitoring these parameters is essential for quality control and for understanding the extent of oxidation.

Peroxide Value and Anisidine Value for Oxidation State Assessment

The Peroxide Value (PV) is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation. cawood.co.uk It serves as a primary indicator of rancidity. cawood.co.uk However, as oxidation progresses, peroxides decompose into secondary oxidation products, which can lead to a decrease in the PV. cawood.co.uk For castor oil, reported peroxide values can vary, with one study on crude castor oil showing a PV of 156.2 mEq/kg. fudutsinma.edu.ng Another study reported a PV of 8.92 meq/Kg for a different sample.

The table below shows typical values for these oxidation markers in castor oil.

| Parameter | Value | Significance | Source |

| Peroxide Value (PV) | 10.79 - 13.73 meq/kg | Measures primary oxidation products. | scirp.org |

| Peroxide Value (PV) | 156.2 mEq/kg | Indicates initial rancidity. | fudutsinma.edu.ng |

| p-Anisidine Value (p-AV) | 1.66 meq/kg | Measures secondary oxidation products (aldehydes). | scielo.brscielo.br |

Acid Value and Saponification Value in Oxidative Contexts

The Acid Value indicates the amount of free fatty acids (FFAs) present in the oil, which can increase due to hydrolysis and oxidation. ekb.eg A higher acid value generally suggests a greater degree of degradation. ekb.eg Reported acid values for castor oil range from 0.44 to 1.97 mg NaOH/g oil. scielo.brscirp.org The oxidation process typically leads to an increase in the acid value. google.com

The Saponification Value is a measure of the average molecular weight of the fatty acids in the oil. ekb.eg For castor oil, typical saponification values range from 165.50 to 187.46 mg KOH/g. scirp.orgekb.eg While it is a fundamental property, its change during oxidation can be less pronounced compared to the acid or peroxide values.

Here is a summary of these physicochemical parameters for castor oil.

| Parameter | Typical Range | Significance in Oxidation | Source |

| Acid Value | 0.44 - 1.97 mg NaOH/g | Increases with oxidation and hydrolysis. | scielo.brscirp.org |

| Saponification Value | 165.50 - 187.46 mg KOH/g | Relates to the average molecular weight of fatty acids. | scirp.orgekb.eg |

Viscosity Index and Flow Properties of Chemically Modified Oxidized Castor Oil

The viscosity of oxidized castor oil is significantly higher than that of its unoxidized counterpart. azom.com This increase is due to the formation of polar oxygen-containing functional groups and polymerization reactions. azom.com The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature on the viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature. Chemical modification of castor oil can significantly improve its viscosity index. For example, one study showed that a chemically reconstructed castor oil had a VI of over 150, a substantial increase from the natural oil's VI of around 70. koreascience.kr

The flow properties, such as the pour point , are also critical, especially for lubricant applications at low temperatures. Chemical modifications can lower the pour point of castor oil, making it suitable for use in colder environments. koreascience.krresearchgate.net

The table below highlights the impact of chemical modification on the viscosity and flow properties of castor oil.

| Property | Natural Castor Oil | Chemically Reconstructed Castor Oil | Significance | Source |

| Viscosity Index (VI) | ~70 | >150 | Improved stability of viscosity with temperature change. | koreascience.kr |

| Pour Point | -19 °C | < -40 °C | Enhanced applicability in low-temperature conditions. | koreascience.kr |

| Kinematic Viscosity at 40°C | 280.6 cSt | - | High viscosity is a key characteristic. |

Theoretical and Computational Investigations of Oxidized Castor Oil Chemistry

Quantum Chemical Studies of Oxidation Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. Such studies on castor oil derivatives, while often focused on applications like corrosion inhibition, reveal fundamental aspects of molecular reactivity that are directly relevant to oxidation mechanisms. researchgate.netacs.org

The initiation of lipid oxidation involves the abstraction of a hydrogen atom to form a radical. Quantum chemical calculations can determine bond dissociation energies and map electron density distributions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict the most likely sites of radical attack.

Detailed Research Findings: In studies of castor oil-based molecules, quantum chemical analysis has shown that the presence of functional groups in the alkyl chain, specifically the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) in ricinoleic acid, dictates the molecule's reactivity. researchgate.net The location of the LUMO can be shifted to the middle of the alkyl chain due to these features, indicating these sites are susceptible to electrophilic attack or reactions with radicals, which are key steps in oxidation. researchgate.net The hydroxyl functionality in ricinoleic acid is noted to provide oxidative stability by preventing peroxide formation, a quality that can be explored by modeling reaction pathways and activation energies for various oxidative processes. mdpi.com Theoretical studies can compare the energy barriers for hydrogen abstraction from different carbon atoms along the ricinoleic acid chain, confirming that the positions allylic to the double bond are particularly vulnerable, a common feature in unsaturated fatty acid oxidation.

| Computational Parameter | Significance in Oxidation Reactivity | Typical Findings for Ricinoleic Acid Derivatives |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates regions susceptible to oxidation (electron loss). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The C=C double bond and -OH group influence the LUMO location, identifying reactive centers. researchgate.net |

| Bond Dissociation Energy | Energy required to break a specific bond homolytically. | Lower values for allylic C-H bonds indicate preferential sites for hydrogen abstraction and radical formation. |

| Mulliken Atomic Charges | Distribution of electron charge among atoms in the molecule. | Reveals the polarity and electrostatic potential, highlighting sites prone to interaction with polar radicals like hydroperoxyl radicals. |

Molecular Dynamics Simulations of Oxidized Lipid Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of lipid systems. For oxidized castor oil, this involves simulating triglycerides of ricinoleic acid and its oxidized derivatives to understand how these changes affect the bulk properties of the oil. Coarse-grained (CG) simulations, where groups of atoms are mapped to single beads, allow for the study of larger systems over longer timescales. nih.gov

Detailed Research Findings: MD simulations of oxidized triglycerides (oxTAGs) within lipid droplets show that the introduction of oxidized species significantly alters the system's structure and dynamics. nih.gov Reactive force fields like ReaxFF have been used to simulate the high-temperature decomposition (pyrolysis) of triglycerides, a process that, like oxidation, involves complex radical-based reaction pathways. acs.org These simulations can track the formation of initial radicals and subsequent decomposition products at an atomistic level. acs.org

Simulations on oxidized phospholipid bilayers, which share structural similarities with triglyceride systems, reveal that oxidation leads to increased membrane permeability, the potential for pore formation, and changes in lipid mobility. uantwerpen.benih.gov The introduction of functional groups such as hydroperoxides (-OOH) and hydroxyls (-OH) into the fatty acid chains alters their packing and conformation, leading to structural defects. uantwerpen.be

| Parameter | Value/Description |

|---|---|

| MD Package | GROMACS v. 4.5.4 |

| Force Field | Martini (Coarse-Grained) |

| System Composition | Triacylglycerols (TAGs) in the core, Phospholipids (POPC) in the monolayer. |

| Simulation Time | 2 microseconds (µs) per run |

| Ensemble | NVT (constant Number of particles, Volume, and Temperature) |

| Analysis | Number density of lipids, visualization of system structure over time. |

Structure-Activity Relationship (SAR) Modeling for Oxidative Stability and Reactivity

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its activity, which in this context includes both its oxidative stability and its reactivity in various chemical processes. For ricinoleic acid, SAR helps to elucidate which molecular features are critical for its unique properties.

Detailed Research Findings: The primary structural features of ricinoleic acid responsible for its activity are the carboxyl group, the cis-double bond at the 9-10 position, and the hydroxyl group at the 12th carbon. nih.govscielo.br Research comparing the biological effects of ricinoleic acid with structurally related fatty acids has provided clear SAR data. nih.gov For instance, the presence and position of the hydroxyl group are crucial; 12-hydroxystearate showed inhibitory effects on water absorption in vitro, while other saturated fatty acids did not. nih.gov The geometry of the double bond is also important, with cis-isomers (like ricinoleate) showing different potency than trans-isomers (ricinelaidate). nih.gov

This type of analysis is directly applicable to oxidative stability. The hydroxyl group in ricinoleic acid is known to confer a higher oxidative stability compared to other non-hydroxylated unsaturated oils. mdpi.comcirad.fr SAR studies involving the synthesis of ricinoleic acid analogs—for example, by removing or modifying the hydroxyl group—and then measuring their oxidative stability (e.g., using the Rancimat method) can quantify this effect. mdpi.commdpi.com These studies help in designing new bio-based lubricants or polymers with tailored stability by modifying the structure of castor oil's constituent fatty acids. mdpi.com

| Fatty Acid | Key Structural Features | Relative Potency |

|---|---|---|

| Ricinoleate | C18, 1 OH group, 1 cis C=C | Highest |

| Ricinelaidate | C18, 1 OH group, 1 trans C=C | High (≥ Linoleate) |

| Linoleate | C18, 0 OH groups, 2 cis C=C | High (≤ Ricinelaidate) |

| Oleate | C18, 0 OH groups, 1 cis C=C | Moderate |

| 12-Hydroxystearate | C18, 1 OH group, 0 C=C | Effective |

| Stearate | C18, 0 OH groups, 0 C=C | Ineffective |

Environmental Fate and Degradation Pathways of Oxidized Castor Oil and Its Derivatives

Biodegradation Kinetics and Mechanisms in Environmental Compartments (Soil, Water, Sediment)

The biodegradability of oxidized castor oil and its derivatives is a key factor in their environmental persistence. As substances of natural origin, they are generally susceptible to microbial degradation.

Research Findings:

Studies on fatliquors derived from natural oils provide insight into the biodegradability of modified castor oil products. Research on oxidized-sulphited castor oil fatliquors has shown that they are biodegradable. aqeic.org The biodegradability of these natural oil-based products is considered high, with Biological Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratios exceeding 0.45 and COD and Total Organic Carbon (TOC) removal rates over 85%. aqeic.org The degradation process is influenced by the chemical structure, with the presence of ester groups and the inherent fatty acid composition playing a significant role. The primary mechanism of biodegradation involves enzymatic hydrolysis of the ester linkages, followed by the beta-oxidation of the fatty acid chains.

In soil environments, studies on castor oil-based polyurethanes have demonstrated their susceptibility to microbial degradation, evidenced by significant weight loss in soil burial tests. mdpi.comacs.orgnih.gov This suggests that the castor oil component of these polymers is readily utilized by soil microorganisms. The degradation mechanism in soil is believed to be initiated by extracellular enzymes secreted by microorganisms, which break down the complex polymer into smaller, more easily assimilable molecules. The rate of degradation can be influenced by soil characteristics such as microbial population density, moisture content, and temperature. For instance, research has shown that castor oil plants can help in the bioremediation of polluted soils. researchgate.netnewindianexpress.com

In aquatic environments, the degradation kinetics of oxidized-sulphited castor oil products have been quantified. aqeic.org The degradation rate constant (k) for these products was found to be approximately 0.95 d⁻¹. aqeic.org This indicates a relatively rapid degradation process in water. The biodegradability in aquatic systems follows a similar pattern to that in soil, with microorganisms playing a central role in the breakdown of the substance.

Interactive Data Table: Biodegradation of Oxidized Castor Oil Derivatives

| Parameter | Value | Environmental Compartment | Reference |

| Biodegradability | Readily Biodegradable | Water | |

| BOD5/COD Ratio | > 0.45 | Water | aqeic.org |

| COD and TOC Removal | > 85% | Water | aqeic.org |

| Degradation Rate Constant (k) | 0.95 d⁻¹ | Water | aqeic.org |

| Degradation in Soil | Demonstrated through weight loss of derivatives | Soil | mdpi.comacs.orgnih.gov |

Photodegradation in Aquatic and Terrestrial Environments

Photodegradation, the breakdown of molecules by light, can be a significant environmental fate process for some chemical substances. However, specific data on the photodegradation of oxidized castor oil is limited. herts.ac.uk

Research Findings:

The ECHA registration dossier for oxidized castor oil lists phototransformation in water and soil as relevant endpoints, but specific half-life data is not provided in the publicly available information. europa.eu

Sorption and Transport Phenomena in Environmental Matrices

The movement of oxidized castor oil through the environment is largely governed by its tendency to sorb (adhere) to soil particles and sediment.

Research Findings:

Oxidized castor oil is a highly lipophilic substance, meaning it has a strong affinity for fats and oils and a low affinity for water. This is quantified by its high octanol-water partition coefficient (log Kow), which is estimated to be greater than 7.28. europa.eu This high lipophilicity suggests that oxidized castor oil will have a strong tendency to adsorb to the organic matter fraction of soil and sediment, limiting its mobility in the environment.

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to partition between organic carbon in soil/sediment and water. A high Koc value indicates that the substance is likely to be immobile in soil and will not readily leach into groundwater. For a related substance, the esterification product of castor oil fatty acids and pentaerythritol, the log Koc has been estimated at 3.98, indicating high sorption potential. europa.eu Another estimation for castor oil itself suggests a very high log Koc of 11.6. thegoodscentscompany.com These values strongly suggest that oxidized castor oil will be largely immobile in the environment, with most of the substance expected to remain in the soil or sediment where it is released.

Interactive Data Table: Sorption Potential of Oxidized Castor Oil and Related Compounds

| Parameter | Value | Interpretation | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | > 7.28 | Highly Lipophilic | europa.eu |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.98 (for a related ester) | High Sorption to Soil/Sediment | europa.eu |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 11.6 (for castor oil) | Very High Sorption to Soil/Sediment | thegoodscentscompany.com |

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the process by which organisms can accumulate a substance in their tissues to concentrations higher than those in the surrounding environment.

Research Findings:

The high log Kow of oxidized castor oil (> 7.28) suggests a potential for bioaccumulation in aquatic and terrestrial organisms. europa.eu Substances with high lipophilicity tend to accumulate in the fatty tissues of organisms. However, other factors, such as the molecular size of the substance and the organism's ability to metabolize it, also play a crucial role.

For some derivatives of castor oil, such as PEG-18 castor oil dioleate, the potential for bioaccumulation is considered low due to their high molecular weight, which can hinder passage across biological membranes. Similarly, for polyoxyl castor oil derivatives, it has been noted that they can inhibit the elimination of other drugs from cells, potentially leading to their own accumulation, though they are claimed to be pharmacologically inactive at typical concentrations. europa.eu

Environmental Exposure Modeling and Risk Assessment Frameworks

Environmental exposure modeling and risk assessment are tools used to estimate the potential for a substance to cause harm to the environment.

Research Findings:

A formal environmental risk assessment for a derivative, castor oil ethoxylated, dioleate, concluded that based on the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC), the substance is not considered to pose an unreasonable risk to the environment under its reported use pattern. This type of assessment considers the substance's environmental fate properties (like biodegradability and sorption) and its ecotoxicity.

For oxidized castor oil itself, the U.S. Environmental Protection Agency (EPA) has required testing for certain environmental fate and effects endpoints as part of its High Production Volume (HPV) chemical challenge program. cornell.edufederalregister.gov This indicates that regulatory bodies are actively gathering data to perform comprehensive risk assessments. The required tests include those for ready biodegradability. cornell.edu

The general framework for an environmental risk assessment of a substance like oxidized castor oil involves:

Hazard Identification: Determining the potential adverse effects of the substance on environmental organisms. For oxidized castor oil, aquatic toxicity data (LC50 for fish >100 mg/L) suggests low acute toxicity to fish. redox.com

Exposure Assessment: Estimating the concentrations of the substance that are likely to be found in different environmental compartments (water, soil, sediment). This involves modeling based on production volumes, use patterns, and the substance's fate properties (degradation, sorption).

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the adverse effects.

Risk Characterization: Integrating the exposure and dose-response assessments to estimate the probability of adverse effects occurring in the environment.

While a complete, publicly available risk assessment for oxidized castor oil under a specific framework was not found, the available data on its low aquatic toxicity and high biodegradability suggest a lower environmental risk profile compared to more persistent and toxic chemicals.

Table of Compound Names

| Common Name | EC Number | CAS Number |

| Oxidized Castor Oil | 269-128-4 | 68187-84-8 |

| Castor oil, ethoxylated, dioleate | - | - |

| Polyoxyl castor oil | - | - |

| Esterification product of castor oil fatty acids and pentaerythritol | - | - |

| [(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate (Neryl crotonate) | 275-744-4 | 71648-17-4 |

| Ricinoleic acid | - | 141-22-0 |

| Ricinus communis | - | - |

Emerging Research Directions and Future Perspectives in Oxidized Castor Oil Chemistry

Novel Applications Derived from Advanced Oxidation and Modification

The inherent functionalities of oxidized castor oil, primarily its hydroxyl groups and sites of unsaturation, make it a prime candidate for further chemical modifications. These modifications are unlocking a new generation of high-performance, bio-based materials.

Research into Oxidized Castor Oil in Advanced Materials Science (e.g., 3D Printing Resins, Bio-composites)

The quest for sustainable and biocompatible materials has led to significant research into the use of oxidized castor oil in advanced materials. Epoxidized castor oil (ECO) is a key intermediate in this field, serving as a building block for bio-based resins.

In the realm of 3D printing , scientists have successfully developed UV-curable polyurethane acrylate (B77674) (PUA) oligomers from castor oil. researchgate.net These PUA resins, when combined with reactive diluents like trimethylolpropane (B17298) triacrylate (TMPTA), have shown high mechanical strength and thermal stability, making them suitable for digital light processing (DLP) 3D printing. researchgate.net This technology holds promise for creating a variety of items, from architectural models to automotive and medical components. researchgate.net The development of such resins from a renewable resource like castor oil presents a significant step towards more sustainable additive manufacturing. rsc.org The process typically involves epoxidation of the castor oil, followed by acrylation to produce a UV-curable resin. rsc.org

Bio-composites represent another fertile ground for oxidized castor oil research. Epoxidized castor oil is being investigated as a matrix for bio-composite materials. For instance, studies have explored the creation of environmentally friendly composite materials by combining epoxidized castor and linseed oils with sisal fibers and a petroleum-based epoxy. dergipark.org.tr These bio-composites, with a significant biological origin content, exhibit notable shock-absorbing capabilities, making them attractive for automotive and structural applications. dergipark.org.tr Furthermore, researchers have prepared and tested novel epoxy resins using epoxidized castor oil and epoxidized soybean oil, indicating a move towards creating new thermoset polymer materials from renewable resources. dergipark.org.trresearchgate.net The incorporation of epoxidized castor oil into epoxy resins can enhance toughness and biodegradability. researchgate.net

| Application Area | Key Derivative | Research Focus | Potential Impact |

| 3D Printing | UV-curable polyurethane acrylate (PUA) from Castor Oil | Development of high-performance, bio-based resins for DLP 3D printing. researchgate.net | Sustainable alternative to petroleum-based printing resins for various prototyping applications. researchgate.netrsc.org |

| Bio-composites | Epoxidized Castor Oil (ECO) | Creation of sustainable bio-composites with enhanced mechanical properties and biodegradability. dergipark.org.trresearchgate.net | Development of lightweight, shock-absorbing materials for automotive and structural uses. dergipark.org.tr |

Exploration of Oxidized Castor Oil in Sustainable Lubricant Formulations

The push for environmentally friendly industrial fluids has spurred extensive research into oxidized castor oil as a base for sustainable lubricants. While castor oil itself possesses excellent lubricity, its oxidative stability is a limiting factor. semanticscholar.orgnih.gov Consequently, much of the current research focuses on enhancing this property through various additives and chemical modifications.

Scientists are investigating the use of both natural and synthetic antioxidants to improve the performance of castor oil-based lubricants. acs.org Studies have shown that the addition of antioxidants can significantly delay the oxidation process, thereby extending the service life of the lubricant. mdpi.comscientific.net For example, the incorporation of curcumin (B1669340) has been found to increase viscosity, decrease the friction coefficient, and substantially reduce wear, all while enhancing oxidative stability. mdpi.com Similarly, other organic compounds like eugenol (B1671780) have demonstrated the ability to lower friction and wear while increasing the oxidation onset temperature. mdpi.com

Nanoparticles are also being explored as additives to enhance the tribological properties of castor oil. The addition of titanium dioxide (TiO2) nanoparticles has been shown to reduce the coefficient of friction and wear rate at certain concentrations. mdpi.comnih.gov Another approach involves the integration of surface-modified graphitic carbon nitride into bio-based castor oil, which has demonstrated remarkable improvements in friction reduction, wear resistance, and thermal stability. pib.gov.in

The chemical modification of castor oil itself is another promising avenue. The synthesis of biolubricants from castor oil fatty acids and isoamyl alcohol has yielded products with significantly improved thermo-oxidative stability. mdpi.com These modifications aim to create a more resistant lubricating film, leveraging the inherent high viscosity and hydroxyl groups of castor oil's molecular structure. mdpi.com

| Additive/Modification | Effect on Castor Oil Lubricant | Research Finding |

| Curcumin | Improved anti-wear and oxidative stability | Increased viscosity, up to 70% reduction in friction, and 96% reduction in wear. mdpi.com |

| Eugenol | Reduced friction and wear, enhanced oxidative stability | Significant reduction in friction coefficient (up to 25%) and increased oxidation onset temperature. mdpi.com |

| TiO2 Nanoparticles | Reduced friction and wear | Optimal concentration of 0.2% nanoparticles resulted in minimum coefficient of friction and wear rate. mdpi.com |

| Surface-Modified Graphitic Carbon Nitride | Improved friction reduction, wear resistance, and thermal stability | Reduction of friction by around 54% and decrease of wear volume by 60.02%. pib.gov.in |

| Chemical Modification (Esterification, Epoxidation) | Enhanced thermo-oxidative stability | Final biolubricant presented an oxidation stability time of 14.3 hours at 110 °C. mdpi.com |

Investigation of Oxidized Castor Oil for Biofuel Production Challenges

While castor oil is a potential feedstock for biodiesel production, its direct use as a fuel is hampered by several challenges, primarily its exceptionally high viscosity. researchgate.netencyclopedia.pub This high viscosity can lead to poor atomization of the fuel, incomplete combustion, and the formation of deposits in the engine. encyclopedia.pubgavinpublishers.com

To overcome these issues, transesterification is the most common method employed to convert castor oil into fatty acid methyl esters (FAME), or biodiesel. encyclopedia.pub This chemical process significantly reduces the viscosity of the oil. However, the production of biodiesel from castor oil is not without its own set of hurdles. The presence of free fatty acids (FFA) in crude castor oil can lead to soap formation during base-catalyzed transesterification, which complicates the separation of biodiesel from the glycerin byproduct. Therefore, a pretreatment step to reduce the FFA content is often necessary.

Interdisciplinary Approaches in Oxidized Castor Oil Research

The development of advanced materials from oxidized castor oil often necessitates a collaborative, interdisciplinary approach. The journey from raw castor oil to a functional product, such as a biocompatible plastic for medical applications, involves the expertise of researchers from various fields including Chemical Engineering, Mechanical Engineering, and Medicine. unicamp.br This synergy is crucial for both the synthesis of the biopolymers and the evaluation of their performance and safety. For example, the production of polyesters from castor oil involves chemical processes like epoxidation and curing, while the subsequent testing of the material's toxicity on living cells requires biological expertise. unicamp.br This interdisciplinary work is positioning research institutes at the forefront of biofabrication on a global scale. unicamp.br

Methodological Advancements in Oxidation Control and Characterization

Controlling the oxidation of castor oil and accurately characterizing the resulting products are critical for developing tailored materials with specific properties. Researchers are continuously refining methodologies for both oxidation control and characterization.

For controlling oxidation, particularly in the context of creating epoxidized castor oil, various catalytic systems are being investigated. The aim is often to develop "green" systems that are free from heavy metals and their associated toxic effects. dergipark.org.tr The choice of catalyst and reaction conditions plays a pivotal role in achieving the desired degree of epoxidation and influencing the final properties of the polymer. dergipark.org.tr

A suite of analytical techniques is employed to characterize oxidized castor oil and its derivatives. Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for confirming the chemical structures of epoxidized castor oil and the resulting epoxy resins. mdpi.comaip.org These techniques allow researchers to identify functional groups and verify the success of chemical modifications like esterification and epoxidation. aip.org

To evaluate the performance of oxidized castor oil in applications like lubricants and biofuels, its oxidative stability is a key parameter. The Rancimat method is a widely used accelerated oxidation test that determines the oxidation induction time of an oil, providing a measure of its stability. cirad.fr Other techniques like Differential Scanning Calorimetry (DSC) are also employed to assess the thermal and oxidative stability of these bio-based materials. acs.orgscientific.net The pressure differential scanning calorimetry (PDSC) method, for instance, can systematically study the oxidative stability of castor oil-based biodiesel with different antioxidants. scientific.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.